Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
CAS No.: 199330-64-8
Cat. No.: VC0182196
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.688
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 199330-64-8 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.688 |
| IUPAC Name | methyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,12H2,1H3;1H |
| Standard InChI Key | CTMQYQHFQQHLBO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC2=CC=CC=C2C1)N.Cl |
Introduction
Chemical Structure and Properties
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride possesses a distinctive molecular structure with specific chemical and physical properties that define its behavior in various environments. Understanding these fundamental characteristics is essential for researchers working with this compound.
Physical and Chemical Identity
The compound is characterized by several key identifiers and properties as outlined in Table 1:
Table 1: Physical and Chemical Properties of Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
| Property | Value |
|---|---|
| CAS Number | 199330-64-8 |
| Molecular Formula | C₁₁H₁₄ClNO₂ |
| Molecular Weight | 227.688 g/mol |
| IUPAC Name | methyl 2-amino-1,3-dihydroindene-2-carboxylate;hydrochloride |
| Physical Appearance | White to Yellow Solid |
| LogP | 2.158 |
| Polar Surface Area | 52.32000 |
The compound features a quaternary carbon at the 2-position of the indene structure, which bears both an amino group and a methyl carboxylate functionality . This structural arrangement confers specific physicochemical properties that influence its reactivity patterns and biological interactions .
Structural Identifiers
For precise chemical identification and database searching, several standardized chemical notations are utilized:
Table 2: Structural Identifiers for Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(12)6-8-4-2-3-5-9(8)7-11;/h2-5H,6-7,12H2,1H3;1H |
| InChIKey | CTMQYQHFQQHLBO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CC2=CC=CC=C2C1)N.Cl |
| PubChem Compound ID | 45074056 |
Synthesis and Preparation
The synthesis of methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride typically involves specialized organic chemistry techniques and careful control of reaction conditions to achieve desired purity levels.
General Synthetic Approach
The synthesis would typically involve the reaction of appropriate precursors, such as amino-indan-2-yl-acetic acid methyl ester, followed by conversion to the hydrochloride salt. While specific synthetic routes may vary, a common approach follows these general steps:
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Formation of the indane-2-carboxylic acid ester scaffold
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Introduction of the amino group at the 2-position
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Conversion to the hydrochloride salt by treatment with hydrogen chloride
The exact synthesis methods may vary based on the availability of starting materials and desired purity levels. This compound is generally produced as a research chemical at laboratory scale rather than in bulk industrial quantities, reflecting its current applications in research settings rather than commercial products.
Stock Solution Preparation
For research applications, precise preparation of stock solutions is essential. The following table provides guidance for preparing solutions at different concentrations:
Table 3: Stock Solution Preparation Guide for Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride
| Desired Concentration | Volume Required for Various Amounts |
|---|---|
| 1 mg | |
| 1 mM | 4.3919 mL |
| 5 mM | 0.8784 mL |
| 10 mM | 0.4392 mL |
When preparing stock solutions, it is recommended to select appropriate solvents according to the compound's solubility profile . For optimal stability, prepared solutions should be stored in separate aliquots to avoid repeated freezing and thawing cycles. Solutions stored at -80°C can typically be used within 6 months, while those at -20°C should be used within 1 month .
Research Findings and Future Directions
The research landscape surrounding methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride reveals both existing knowledge and significant opportunities for future investigation.
Current Knowledge Gaps
Several areas require further research to fully understand the potential of this compound:
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Pharmacokinetic profile: Studies on absorption, distribution, metabolism, and excretion would provide valuable information about its behavior in biological systems.
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Toxicity assessment: Comprehensive evaluation of acute and chronic toxicity is necessary to determine safety profiles for potential therapeutic applications.
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Structure-activity relationships: Investigation of how structural modifications affect biological activity could lead to the development of more potent or selective derivatives.
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Target identification: Determining the molecular targets with which the compound interacts would illuminate its mechanism of action and guide optimization efforts.
These knowledge gaps represent opportunities for researchers to contribute to the understanding of this compound's properties and potential applications.
Promising Research Directions
Given the structural features and preliminary data from related compounds, several research directions appear promising:
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Receptor binding studies to identify potential molecular targets
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Medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties
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Disease-specific testing in relevant models based on activities observed in related structures
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Comparative studies with structural analogs to establish structure-activity relationships
The compound's structural similarity to other biologically active indene derivatives suggests it may have interesting pharmacological properties worth exploring through systematic scientific investigation. Future studies could focus on its potential applications in specific therapeutic areas where related compounds have shown promise.
| Category | Details |
|---|---|
| Signal Word | Warning |
| GHS Pictogram | GHS07 |
| Hazard Statements | H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P264, P271, P280, P302+P352, P304+P340, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
These classifications indicate that the compound requires appropriate safety measures during handling and use .
Following these storage recommendations helps maintain the compound's integrity and extends its shelf life for research applications.
Related Compounds
Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride belongs to a family of related compounds with variations in functional groups and substitution patterns.
Structural Analogs
Several compounds share structural similarities with methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride, differing in specific functional groups or substitution patterns:
Table 6: Structurally Related Compounds
| Compound Name | CAS Number | Structural Difference |
|---|---|---|
| Methyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate | 134425-84-6 | Free base form (without HCl) |
| Methyl 2-amino-5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | 87063-15-8 | Addition of hydroxyl group at 5-position |
| Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate hydrochloride | 136834-79-2 | Ethyl ester instead of methyl ester |
| 2-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride | 33584-60-0 | Carboxylic acid instead of methyl ester |
These structural variations can significantly impact physicochemical properties, biological activities, and potential applications . Comparative studies of these analogs could provide valuable insights into structure-activity relationships and guide further optimization efforts for specific applications.
Structural Modifications and Effects
The core indene scaffold can be modified in various ways to alter its properties:
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Ester modifications: Changing from methyl to ethyl or other alkyl groups can affect lipophilicity and metabolic stability
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Ring substitutions: Addition of functional groups to the aromatic ring can modulate electronic properties and receptor interactions
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Amino group modifications: Alkylation or acylation of the amino group can change hydrogen bonding capabilities and biological target selectivity
Each modification creates opportunities for developing compounds with optimized properties for specific applications, highlighting the importance of this structural class in medicinal chemistry and chemical biology research.
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